(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride Potent and selective NOP receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 371980-98-2
VCID: VC0005961
InChI: InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1
SMILES: CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl
Molecular Formula: C24H29Cl2NO
Molecular Weight: 418.4 g/mol

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

CAS No.: 371980-98-2

Cat. No.: VC0005961

Molecular Formula: C24H29Cl2NO

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

(5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride - 371980-98-2

CAS No. 371980-98-2
Molecular Formula C24H29Cl2NO
Molecular Weight 418.4 g/mol
IUPAC Name (5S,7S)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Standard InChI InChI=1S/C24H29Cl2NO/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26/h2-7,17-18,23,28H,8-15H2,1H3/t17-,23-/m0/s1
Standard InChI Key OHRDCQFCAWLDBP-SBUREZEXSA-N
Isomeric SMILES CC1=C2CC[C@@H](C[C@@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl
SMILES CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl
Canonical SMILES CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl

Chemical Structure and Properties

Molecular Architecture

SB-612111 hydrochloride features a benzo annulen core—a seven-membered carbocyclic ring fused to a benzene ring—with partial saturation at positions 6, 7, 8, and 9. The stereochemistry at positions 5S and 7S is critical for its pharmacological activity. A piperidin-1-ylmethyl group at position 7 incorporates a 2,6-dichlorophenyl substituent, while a methyl group at position 1 and a hydroxyl group at position 5 complete the structure. The hydrochloride salt enhances aqueous solubility, facilitating in vitro applications .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₀Cl₃NOPubChem
Molecular Weight418.4 g/molPubChem
IUPAC Name(5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-ol hydrochloridePubChem
InChI KeyOHRDCQFCAWLDBP-SBUREZEXSA-NPubChem
Canonical SMILESClC1=C(C(=CC=C1)Cl)C2CCN(CC2)CC[C@H]3CC@HO.ClPubChem

Stereochemical Considerations

The (5S,7S) configuration ensures optimal spatial alignment with the NOP receptor’s binding pocket. Molecular modeling studies suggest that the dichlorophenyl group engages in hydrophobic interactions, while the protonated amine of the piperidine ring forms a salt bridge with aspartate residues in the receptor .

Pharmacological Profile

Receptor Binding Affinity

SB-612111 hydrochloride exhibits subnanomolar affinity for human NOP receptors, with a Ki value of 0.33 nM in competitive binding assays using [³H]N/OFQ. Selectivity profiling against 70+ receptors, including opioid and non-opioid targets, confirmed >1,000-fold selectivity for NOP over μ-, δ-, and κ-opioid receptors .

Functional Antagonism

In GTPγ[³⁵S] binding assays, SB-612111 hydrochloride antagonized N/OFQ-induced G-protein activation with a pA₂ of 9.7, indicating high potency. cAMP accumulation assays further demonstrated its ability to reverse N/OFQ-mediated inhibition of forskolin-stimulated cAMP production (IC₅₀ = 1.2 nM) .

Table 2: Pharmacological Parameters

Assay TypeParameterValueSource
Radioligand BindingKi (NOP)0.33 nMPubMed
GTPγ[³⁵S] BindingpA₂9.7PubMed
cAMP Inhibition ReversalIC₅₀1.2 nMPubMed

In Vitro and Ex Vivo Efficacy

SB-612111 hydrochloride blocked N/OFQ-induced effects in peripheral tissues, including inhibition of electrically induced contractions in mouse vas deferens (pA₂ = 8.9) and guinea pig ileum (pA₂ = 9.1). In central nervous system preparations, it antagonized N/OFQ-mediated inhibition of [³H]5-HT release in mouse cortical synaptosomes (IC₅₀ = 3.4 nM) .

Mechanism of Action

The NOP receptor couples to Gαi/o proteins, inhibiting adenylyl cyclase and modulating ion channel activity. SB-612111 hydrochloride binds to an allosteric site, stabilizing the receptor in an inactive conformation. This prevents N/OFQ-induced G-protein recruitment and downstream signaling, as evidenced by molecular dynamics simulations .

Research Applications

Pain and Analgesia Studies

SB-612111 hydrochloride has been used to elucidate the NOP receptor’s dual role in pain modulation. While N/OFQ exhibits pronociceptive effects in acute pain models, SB-612111 reverses hyperalgesia in chronic inflammatory states, highlighting context-dependent receptor activity .

Addiction and Reward Pathways

In rodent models of cocaine self-administration, SB-612111 attenuates drug-seeking behavior by blocking NOP-mediated dopaminergic dysregulation in the ventral tegmental area .

Anxiety and Depression

NOP receptor antagonism with SB-612111 produces anxiolytic- and antidepressant-like effects in the elevated plus maze and forced swim test, respectively, suggesting therapeutic potential for mood disorders .

Comparative Analysis with Related Compounds

SB-612111 hydrochloride surpasses earlier NOP antagonists like J-113397 in selectivity and potency.

Table 3: Comparison of NOP Receptor Antagonists

CompoundKi (NOP)Selectivity (vs. μ-opioid)Functional pA₂
SB-6121110.33 nM>1,000-fold9.7
J-1133971.1 nM100-fold8.5
BTRX-2460400.45 nM500-fold9.2

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